L-Iditol

Catalog No.
S530405
CAS No.
488-45-9
M.F
C6H14O6
M. Wt
182.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Iditol

CAS Number

488-45-9

Product Name

L-Iditol

IUPAC Name

(2S,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol

Molecular Formula

C6H14O6

Molecular Weight

182.17 g/mol

InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5+,6+/m0/s1

InChI Key

FBPFZTCFMRRESA-UNTFVMJOSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Iditol; L-Iditol;

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O

Isomeric SMILES

C([C@@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O

The exact mass of the compound L-Iditol is 182.079 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Supplementary Records. It belongs to the ontological category of iditol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

L-Iditol (CAS: 488-45-9) is a rare, six-carbon sugar alcohol (hexitol) and the L-enantiomer of iditol. As a stereoisomer of common polyols like D-sorbitol and D-mannitol, its procurement is driven by the precise spatial arrangement of its hydroxyl groups. This specific stereochemistry is non-interchangeable with more common hexitols in applications requiring high substrate specificity, such as in enzymatic assays, biotransformations, and as a chiral building block for the synthesis of complex molecules and polymers. Its distinct physical properties, such as its melting point and solubility, also differentiate it from its isomers, impacting processability and formulation decisions.

Substituting L-Iditol with its more common and less expensive stereoisomers, such as D-sorbitol or D-mannitol, will lead to process failure in stereospecific applications. Enzymes like L-iditol 2-dehydrogenase (also known as sorbitol dehydrogenase) exhibit high specificity for L-Iditol's unique configuration and show lower activity with other polyols. In chiral synthesis, using an incorrect isomer like D-sorbitol would result in the formation of the wrong enantiomer or diastereomer of the target molecule. Furthermore, significant differences in physical properties, including melting points and crystal structures, mean that process parameters like solvent selection, crystallization temperatures, and formulation stability are not transferable between these hexitols.

Differentiated Thermal Properties for Process Control

L-Iditol exhibits a distinct melting point compared to its most common hexitol isomers, D-sorbitol and D-mannitol. This provides a clear advantage in processes where specific thermal behavior is required, such as in melt-based formulations or controlled crystallization. L-Iditol has a reported melting point of 78-80 °C, significantly lower than the common polymorphic forms of D-mannitol (β-form: ~166 °C) and higher than the common form of D-sorbitol (~95 °C, γ-form).

Evidence DimensionMelting Point (°C)
Target Compound Data78-80 °C
Comparator Or BaselineD-Mannitol (β-form): ~166 °C; D-Sorbitol (γ-form): ~95 °C
Quantified Difference86-88 °C lower than D-Mannitol; ~15-17 °C lower than D-Sorbitol
ConditionsStandard atmospheric pressure.

This difference in melting point is critical for selecting the correct polyol for thermal processing, avoiding degradation, and controlling the final physical form of a product.

Superior Substrate for L-Iditol 2-Dehydrogenase in Biotransformation

L-Iditol is the specific substrate for L-iditol 2-dehydrogenase (EC 1.1.1.14), an enzyme crucial for converting it to L-sorbose, a key intermediate in Vitamin C synthesis. While this enzyme (also known as sorbitol dehydrogenase) can act on other polyols like D-sorbitol, its highest affinity and activity are typically for L-iditol. For example, one study notes that substrates with the L-iditol configuration are oxidized more rapidly than those with the D-sorbitol configuration. This makes pure L-Iditol the precursor of choice for enzymatic assays or bioprocesses designed around this specific dehydrogenase activity, ensuring higher conversion rates and product purity compared to using less specific substrates like D-sorbitol.

Evidence DimensionEnzymatic Substrate Specificity
Target Compound DataPreferred substrate for L-iditol 2-dehydrogenase, leading to L-sorbose.
Comparator Or BaselineD-Sorbitol is a substrate but oxidized less rapidly by some forms of the enzyme.
Quantified DifferenceQualitatively higher reaction velocity with L-iditol configuration.
ConditionsIn vitro enzymatic assay with L-iditol 2-dehydrogenase (EC 1.1.1.14).

For developing high-efficiency biotransformation processes or sensitive diagnostic assays, procuring the specific substrate, L-Iditol, is essential for achieving optimal yield and reaction kinetics.

Essential Chiral Precursor for Stereoregular Polymer Synthesis

The C2-symmetric structure of L-Iditol makes it a valuable monomer for producing advanced, stereoregular polymers. Researchers have synthesized 1,6-diamino-1,6-dideoxy-L-iditol derivatives for use as monomers in the preparation of regioregular AABB-type polyamides. The specific stereochemistry of the L-iditol backbone is directly transferred to the polymer, defining its final three-dimensional structure and properties. Using an achiral or different chiral monomer like a D-mannitol derivative would result in a polymer with a completely different stereostructure and, consequently, different physical and chemical properties. This makes L-Iditol an essential, non-substitutable precursor for these specific high-performance materials.

Evidence DimensionPolymer Stereoregularity
Target Compound DataEnables synthesis of specific regioregular AABB-type polyamides with an L-iditol backbone.
Comparator Or BaselineUse of a D-mannitol derivative (a diastereomer) produces a different, distinct polyamide.
Quantified DifferenceProduces a unique polymer not achievable with other common hexitol-derived diamine monomers.
ConditionsActive ester polycondensation with dicarboxylic acids.

Procurement of L-Iditol is required for R&D and manufacturing of specialty polymers where backbone stereochemistry dictates material performance, such as thermal stability or chiral recognition properties.

Precursor for Specialty Polyamides and Chiral Cores

As a direct consequence of its unique C2 symmetry, L-Iditol is the required starting material for synthesizing specific stereoregular polymers, such as AABB-type polyamides. It is also used to create novel chiral cores, like 1,4:3,6-dianhydro-2,5-diamino-2,5-dideoxy-L-iditol, for applications in dendrimer synthesis and optically active materials. In these cases, common substitutes like D-sorbitol or D-mannitol are unsuitable as they would yield materials with incorrect and undesirable stereochemistry.

Substrate for High-Specificity Enzymatic Assays and Bioconversions

L-Iditol is the optimal choice for applications leveraging the L-iditol 2-dehydrogenase enzyme. This includes the development of sensitive analytical tests for measuring enzyme activity or the high-yield production of L-sorbose, an important industrial intermediate. The enzyme's preference for L-Iditol over other hexitols ensures faster reaction rates and cleaner product profiles, justifying its selection over less specific substrates.

Formulation of Materials Requiring a Specific Mid-Range Melting Point

With a melting point of approximately 78-80 °C, L-Iditol is well-suited for processes requiring a solid polyol with a lower melting temperature than D-mannitol (~166 °C) but higher than amorphous sorbitol forms. This makes it a candidate for specific melt-extrusion processes, phase-change materials, or as an excipient where processing temperatures are constrained and the properties of more common polyols are not suitable.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Off-white to cream-colored solid; [Acros Organics MSDS]
Solid

XLogP3

-3.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

6

Exact Mass

182.07903816 Da

Monoisotopic Mass

182.07903816 Da

Heavy Atom Count

12

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1Q2H9GC12E

Other CAS

488-45-9

Wikipedia

Iditol

Dates

Last modified: 08-15-2023
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